TGA Residue: Ba(FOD)₂ Produces 9.8% Non-Volatile Residue – 98‑Fold Higher Than Ba(DFHD)₂
Dynamic thermogravimetric analysis (TG, 10 °C/min, Ar flow 280 cm³/min) reveals that Ba(FOD)₂ leaves a non‑volatile residue of 9.8 wt%, reflecting significant thermal decomposition during heating [1]. The closest fluorinated analogs exhibit substantially lower residues: Ba(DFHD)₂ (R₁=CF₃, R₂=n‑C₃F₇) leaves only 0.1%, Ba(OFHD)₂ (R₁=CF₃, R₂=C₂F₅) leaves 4.0%, and Ba(PPM)₂ (R₁=C₂F₅, R₂=t‑C₄H₉) leaves 5.0% [1]. Non‑fluorinated Ba(DPM)₂ and highly fluorinated Ba(HFA)₂ leave 24.2% and 36.8% respectively. The 9.8% residue of Ba(FOD)₂ is intermediate but still represents significant non‑volatile impurity generation that can clog delivery lines and contaminate growing films.
| Evidence Dimension | Non-volatile residue after TG |
|---|---|
| Target Compound Data | 9.8 wt% |
| Comparator Or Baseline | Ba(DFHD)₂: 0.1 wt%; Ba(OFHD)₂: 4.0 wt%; Ba(PPM)₂: 5.0 wt%; Ba(HFA)₂: 24.2 wt% |
| Quantified Difference | Ba(FOD)₂ residue is 9.7 percentage points (98×) higher than Ba(DFHD)₂; 5.8 points higher than Ba(OFHD)₂ |
| Conditions | TG-DTA, 10 °C/min, Ar flow 280 cm³/min, Mac Science TG-DTA 2000 |
Why This Matters
Higher residue directly correlates with increased particulate contamination, precursor waste, and reduced film purity in CVD processes, making Ba(FOD)₂ less suitable for ultra‑high‑purity applications compared to Ba(DFHD)₂.
- [1] Sato, H.; Sugawara, S. Novel Volatile Barium β-Diketone Chelates for Chemical Vapor Deposition of Barium Fluoride Thin Films. Inorg. Chem. 1993, 32 (10), 1941–1945 (Table I). View Source
